molecular formula C16H19NO3S B352311 N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 305849-21-2

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B352311
CAS No.: 305849-21-2
M. Wt: 305.4g/mol
InChI Key: SZRCZRBFSIPIHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a methoxy group and three methyl groups

Scientific Research Applications

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Materials Science: It can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asEGFR and VEGFR-2 , which play crucial roles in cell signaling and cancer progression.

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially binding to the active sites of target proteins and modulating their activity .

Biochemical Pathways

Related compounds have been shown to affect pathways involvingEGFR and VEGFR-2 , which are involved in cell proliferation, survival, and angiogenesis.

Pharmacokinetics

A study on a similar compound, n-(4-methoxyphenyl)pentanamide, demonstrated an excellent drug-likeness profile . This suggests that N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide might also have favorable absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have significant effects on cell viability and cytotoxicity . It’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

    N-(4-hydroxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness: N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group makes it a potential candidate for drug development, while the methoxy and methyl groups can modulate its properties and interactions with molecular targets.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCZRBFSIPIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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